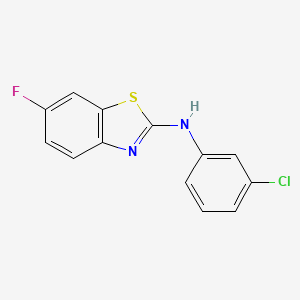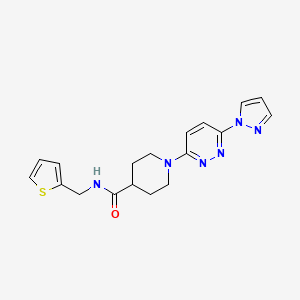
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of hallucinogenic drugs known as phenylpiperazines. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the mechanism of action of hallucinogenic drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
The chemical compound 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is closely related to 1-(2,3-dichlorophenyl)piperazine, which is a pharmaceutical intermediate. Research has focused on the synthesis of related compounds, detailing processes like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods are crucial for creating intermediates used in pharmaceutical manufacturing, showing the compound's relevance in drug development processes. The synthesized structures are confirmed through techniques like IR and 1H-NMR, ensuring their correct formation and potential for further pharmaceutical application (Quan, 2006).
Pharmacological and Bioactive Properties
Piperazine derivatives, including structures similar to 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, have been studied for their bioactive potential. Notably, they have been evaluated as melanocortin-4 receptor ligands, providing insights into their pharmacological properties and potential therapeutic applications. These studies indicate the versatility of piperazine derivatives in modulating biological targets and highlight their importance in developing new pharmacological agents (Tran et al., 2008).
Antimicrobial and Antifungal Activities
Further research into piperazine derivatives has demonstrated their significant antimicrobial and antifungal properties. Synthesized compounds have been tested against various bacterial and fungal strains, showcasing their potential as potent antimicrobial and antifungal agents. This emphasizes the chemical's relevance in addressing microbial resistance and developing new treatments for infectious diseases (Bektaş et al., 2007).
Anticancer Activities
Piperazine analogs have also been investigated for their anticancer activities, particularly against breast cancer cells. The incorporation of the piperazine moiety into 1,2,4-triazine derivatives has resulted in compounds with promising antiproliferative effects, comparing favorably with known anticancer drugs like cisplatin. Such findings underscore the potential of piperazine derivatives in cancer therapy, offering new avenues for treatment strategies (Yurttaş et al., 2014).
Detection and Analysis in Forensic Samples
The development of methods for the detection of piperazine derivatives, including 1-(3-Chlorophenyl)piperazine, in forensic samples highlights their relevance in legal and forensic contexts. Electrochemical methods using disposable screen-printed carbon electrodes have been proposed for the rapid and simple screening of such compounds, indicating their importance in identifying synthetic drugs in seized samples (Silva et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJFJGHYIJWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2452159.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2452161.png)




![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)


![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)
![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)